4-[(4-Isopropylphenyl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-(4-propan-2-ylanilino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)12-3-7-14(8-4-12)17-15-9-5-13(6-10-15)16(18)19/h3-11,17H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKARJMNRJSXCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Isopropylphenyl)amino]benzoic acid can be achieved through several methods:
Amination of 4-bromobenzoic acid: This method involves the reaction of 4-bromobenzoic acid with 4-isopropylaniline under suitable conditions to form the desired product.
Suzuki-Miyaura coupling: This method employs the coupling of 4-bromobenzoic acid with 4-isopropylphenylboronic acid in the presence of a palladium catalyst and a base.
Direct condensation: This involves the direct condensation of 4-isopropylaniline with 4-carboxybenzaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield. The reaction is carried out in a solvent such as toluene or ethanol, with a palladium catalyst and a base like potassium carbonate.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Isopropylphenyl)amino]benzoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the compound can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Nitro, halo, and other substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that PABA derivatives exhibit significant anticancer properties. For instance, novel analogs of PABA have been synthesized and tested for their efficacy against various cancer cell lines. The compound 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid demonstrated an IC50 value of 7.49 ± 0.16 µM against acetylcholinesterase (AChE), suggesting potential as an anti-Alzheimer's agent as well .
Table 1: Anticancer Activity of PABA Derivatives
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | 7.49 ± 0.16 | AChE |
| N’-(3-chlorobenzoyl)-2-(2,4-dihydroxopyrimidine-5-sulfonamido) benzoyl hydrazide | 1.26 | A549 |
Local Anesthetics
The compound also serves as a precursor in the synthesis of local anesthetics. Esters derived from PABA have been shown to possess high effectiveness with relatively low toxicity, making them suitable for infiltration or surface anesthesia applications .
Enzyme Inhibition
PABA derivatives have been studied for their inhibitory effects on cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes can help manage symptoms by increasing acetylcholine levels in the brain .
Table 2: Enzyme Inhibition Data
| Compound Name | Ki (nM) | Enzyme |
|---|---|---|
| Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline | 13.62 ± 0.21 | AChE |
| Benzylaminobenzoic acid | 2.67 ± 0.05 | BChE |
Nanoparticle Coating
4-Aminobenzoic acid-coated nanoparticles have been developed for various applications, including drug delivery systems and magnetic resonance imaging (MRI). These nanoparticles exhibit superparamagnetic properties and can be utilized in targeted therapy .
Cosmetic Industry Applications
PABA is widely used as a UV-blocking agent in sunscreens and cosmetic products due to its ability to absorb UV radiation effectively. Regulatory assessments have deemed it safe for use in cosmetics at concentrations up to 5% .
Case Study 1: Anticancer Research
A study published in MDPI highlighted the synthesis and evaluation of several PABA derivatives against cancer cell lines like MCF-7 and HCT-116, showing promising results with IC50 values ranging from 23.31 ± 0.09 µM to 72.22 ± 0.14 µM .
Case Study 2: Local Anesthetic Development
Research on the development of new local anesthetics based on PABA esters revealed significant advancements in formulations that combine efficacy with reduced side effects, demonstrating their potential for clinical use in pain management .
Mechanism of Action
The mechanism of action of 4-[(4-Isopropylphenyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Variations on the Anilino Group
The substituent on the anilino group significantly impacts molecular geometry, solubility, and bioactivity. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl): Increase molecular rigidity and dipole moments, as seen in 4-(3-Chloroanilino)benzoic acid, which forms stable crystalline structures .
- Polar Functional Groups (e.g., sulfonamide) : Improve water solubility and hydrogen-bonding capacity, critical for protein target engagement .
Hybrid Structures Incorporating the 4-Isopropylphenyl Group
Several compounds integrate the 4-isopropylphenyl moiety into heterocyclic or bioactive scaffolds:
Key Observations :
- Thiazole Derivatives (e.g., PKZ18) : The 4-isopropylphenyl group in PKZ18 contributes to selective Gram-positive bacterial inhibition by disrupting tRNA-dependent gene regulation .
- CFTR Potentiators (e.g., PG-01) : The 4-isopropylphenyl moiety may improve binding affinity to CFTR channels, though its role in ΔF508 mutation remains unconfirmed .
Pharmacokinetic and Toxicity Profiles
- Lipophilicity : Compounds with 4-isopropylphenyl groups (logP ~3–4) exhibit moderate lipophilicity, balancing solubility and membrane permeability.
Biological Activity
4-[(4-Isopropylphenyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention in recent years for its diverse biological activities. This compound is characterized by a para-isopropylphenyl group attached to the amino group of benzoic acid, which influences its pharmacological properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that this compound exhibits several mechanisms of action, primarily through its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has demonstrated potential in inhibiting enzymes such as acetylcholinesterase (AChE) and soluble epoxide hydrolase (sEH), which are crucial in neurodegenerative diseases and inflammation, respectively .
- Antioxidant Properties : It has been shown to possess antioxidant activity, which helps mitigate oxidative stress in cells, thereby protecting against cellular damage .
- Antimicrobial Activity : Studies suggest that this compound may exhibit antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment .
Biological Activities
The biological activities of this compound can be categorized as follows:
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro assays have shown significant cytotoxic effects against several cancer cell lines .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammatory markers in cell-based assays .
- Neuroprotective Effects : Given its ability to inhibit AChE, there is interest in its potential use for neuroprotection in conditions like Alzheimer's disease. Studies report that it may enhance cognitive function by promoting cholinergic transmission .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antioxidant Activity : A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human fibroblasts, suggesting its role as a potent antioxidant agent .
- Antimicrobial Evaluation : In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibited dose-dependent antimicrobial activity, indicating its potential as an antimicrobial agent .
- Neuroprotective Study : Research involving animal models showed that administration of the compound improved memory and learning abilities, supporting its neuroprotective claims .
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic routes for 4-[(4-Isopropylphenyl)amino]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 4-isopropylphenylamine with a halogenated benzoic acid derivative (e.g., 2-chlorobenzoic acid) under catalytic conditions. A common protocol includes:
- Base and Catalyst: Anhydrous potassium carbonate as a base, with copper catalysts (e.g., cuprous oxide and copper metal) to facilitate Ullmann-type coupling reactions .
- Solvent System: Polar aprotic solvents like 2-ethoxy ethanol enhance reactivity and solubility .
- Temperature and Time: Reactions are conducted under reflux (120–140°C) for 12–24 hours, monitored by TLC or HPLC.
Optimization Tips: Adjust catalyst loading (0.5–5 mol%) and solvent polarity to improve yield. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm the aromatic proton environment and amine/acid functional groups. For example, the isopropyl group’s methyl protons appear as a septet (δ 1.2–1.4 ppm) .
- X-ray Crystallography: Single-crystal diffraction (e.g., using SHELX software) resolves bond lengths and angles, with monoclinic space groups (e.g., P21/c) commonly observed for similar benzoic acid derivatives .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., m/z 241.28 for C15H15NO2) .
Q. How should researchers handle solubility challenges and ensure compound stability during experiments?
Methodological Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in DMSO, DMF, or methanol. Pre-saturate solvents with inert gas (N2/Ar) to prevent oxidation.
- Storage: Store at –20°C in amber vials under desiccant (silica gel) to avoid hydrolysis or photodegradation .
- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and monitor via HPLC for degradation products .
Advanced Research Questions
Q. How can conflicting data between spectroscopic and crystallographic analyses be resolved?
Methodological Answer:
- Cross-Validation: Compare NMR-derived torsional angles with X-ray data. For example, discrepancies in dihedral angles between the isopropylphenyl and benzoic acid moieties may indicate dynamic behavior in solution .
- DFT Calculations: Use density functional theory (e.g., Gaussian 09) to model optimized geometries and compare with experimental data .
- Dynamic NMR: Variable-temperature NMR can detect rotational barriers in the amine linkage, explaining crystallographic rigidity vs. solution flexibility .
Q. What advanced strategies are employed to refine crystallographic models of this compound?
Methodological Answer:
- Software Tools: Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined isotropically .
- Twinned Data: For twinned crystals, apply the HKLF5 format in SHELXL to deconvolute overlapping reflections .
- Validation: Check for R-factor convergence (<5%), ADP consistency, and PLATON alerts (e.g., voids, missed symmetry) .
Q. How can researchers design experiments to evaluate the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against target enzymes (e.g., carbonic anhydrase) using fluorescence-based or UV-Vis kinetic assays. IC50 values are derived from dose-response curves .
- Receptor Binding Studies: Radioligand displacement assays (e.g., using 3H-labeled ligands) quantify affinity (Ki) for receptors like GPCRs .
- Cellular Uptake: Fluorescent tagging (e.g., FITC conjugation) and confocal microscopy track intracellular localization in model cell lines .
Notes
- Methodological Focus: Emphasized synthesis, characterization, and data analysis workflows over theoretical definitions.
- Advanced Techniques: Highlighted interdisciplinary approaches (e.g., computational modeling, cellular assays) for comprehensive research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
